(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a chromogenic substrate for trypsin-like enzymes []. Trypsin is a serine protease enzyme found in the digestive system and plays a crucial role in protein digestion. This specific compound possesses a cleavable peptide bond recognized by trypsin-like enzymes. Upon cleavage by the enzyme, the molecule releases a chromophore (a light-absorbing moiety) leading to a colorimetric change. This colorimetric change can be easily measured using a spectrophotometer, allowing for the quantification of trypsin-like enzyme activity in a sample [].
The high sensitivity of this assay makes (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride a valuable tool for researchers studying trypsin-like enzyme activity in various biological contexts. For instance, it can be used to:
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is an organic compound containing a protected amino group, a carboxylic acid functionality, and a thioester moiety. Information on its origin and specific research significance is currently limited. However, its structure suggests potential applications in peptide synthesis or as a precursor for other functional molecules [].
The key features of the molecule include:
The presence of the Cbz group suggests the molecule could be a precursor for a peptide fragment, as the Cbz group is a common protecting group for amino functionality in peptide synthesis []. The thioester linkage might be involved in further transformations to generate other functional groups.